molecular formula C20H20FN3O4S2 B2985634 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 851080-10-9

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2985634
CAS No.: 851080-10-9
M. Wt: 449.52
InChI Key: XQOTUPBTCAFBAX-UHFFFAOYSA-N
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Description

4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety linked to a sulfonylated 2,6-dimethylmorpholine group.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-12-10-24(11-13(2)28-12)30(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)29-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOTUPBTCAFBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H21_{21}FN4_{4}O4_{4}S2_{2}
  • Molecular Weight : 464.5 g/mol
  • CAS Number : 851978-82-0

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often utilizing retrosynthetic analysis to identify feasible pathways. The synthesis may include:

  • Formation of the sulfonyl group.
  • Coupling reactions to attach the benzothiazole moiety.
  • Final modifications to achieve the desired structure.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (lung cancer)

In an evaluation using the MTT assay, compounds similar to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide demonstrated IC50_{50} values in the micromolar range, indicating potent cytotoxic effects on these cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases, contributing to its antitumor efficacy.
  • Inhibition of Inflammatory Cytokines : It has been reported that this compound reduces the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models .

Comparative Biological Activity

CompoundCell LineIC50_{50} (μM)Mechanism
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamideA4316.26 ± 0.33Apoptosis induction
Similar Benzothiazole DerivativeA5496.48 ± 0.11Cell cycle arrest
Other Benzothiazole CompoundsH129920.46 ± 8.63Cytokine inhibition

Case Studies

  • Study on Antitumor Efficacy : A series of benzothiazole derivatives were synthesized and evaluated for their antitumor activity. The active compound exhibited significant inhibition of cell proliferation and migration in vitro, suggesting its potential as a therapeutic agent .
  • Inflammatory Response Modulation : In a model using RAW264.7 macrophages, the compound significantly decreased the levels of pro-inflammatory cytokines, indicating a dual role in both antitumor and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s core structure shares similarities with several analogs reported in the literature:

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Core Structure Key Substituents Reference
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide (Target Compound) Benzamide-thiazole - 4-Fluorobenzo[d]thiazole
- 2,6-Dimethylmorpholino sulfonyl
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide Benzamide-thiazole - 4-Ethoxybenzo[d]thiazole (vs. 4-fluoro)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide-thiazole - Pyridinyl-thiazole
- 4-Methylpiperazinylmethyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) Triazole-thione - Triazole core (vs. thiazole)
- 2,4-Difluorophenyl

Key Observations :

  • The 2,6-dimethylmorpholino sulfonyl group distinguishes it from analogs with piperazine (e.g., 4g) or simpler sulfonamide linkages, offering stereochemical rigidity (2R,6S configuration in ) and improved metabolic stability .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data (Selected Analogs)
Compound Melting Point (°C) IR Bands (cm⁻¹) ¹H/¹³C NMR Features Reference
Target Not reported Expected:
νC=O ~1660–1680
νS=O ~1150–1250
- Aromatic protons (δ 7.2–8.5)
- Morpholine CH3 (δ 1.2–1.5)
4d 148–150 νC=O: 1663–1682
νC=S: 1243–1258
- Pyridinyl protons (δ 8.2–8.7)
- Morpholine CH2 (δ 3.4–3.8)
7–9 180–190 νC=S: 1247–1255
νNH: 3278–3414
- Triazole protons (δ 8.1–8.3)
- Sulfonyl aryl (δ 7.6–7.9)

Key Observations :

  • The target compound’s sulfonyl group is expected to exhibit IR bands near 1150–1250 cm⁻¹, consistent with analogs like 4d and 7–9 .
  • The absence of a C=O band in triazole derivatives (7–9) highlights the impact of tautomerism on spectral profiles, a consideration less relevant to the rigid benzamide-thiazole core of the target compound .

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